3-Naphthalen-2-ylpyrrolidine;hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 233.74 g/mol. This compound is characterized by a pyrrolidine ring substituted with a naphthalene group at the second position. It has attracted considerable attention in scientific research due to its potential applications in various fields, including medicinal chemistry and organic synthesis .
Due to its structure, 2-(Naphthalen-2-yl)pyrrolidine hydrochloride could potentially be a useful intermediate in the synthesis of other organic compounds. Naphthalene and pyrrolidine rings are both common building blocks in drug discovery []. However, there is no widely available literature describing its use in specific synthetic pathways.
Limited commercial suppliers of 2-(Naphthalen-2-yl)pyrrolidine hydrochloride categorize it as a research chemical, suggesting potential applications in biological studies []. However, there are no published studies investigating its biological activity or mechanism of action currently available in scientific databases.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for electrophilic substitution.
Research into the biological activity of 3-naphthalen-2-ylpyrrolidine;hydrochloride indicates potential interactions with various biological targets. The compound may modulate the activity of specific receptors or enzymes, leading to various pharmacological effects. Its unique structure allows it to interact with biomolecules, which is a focal point for ongoing studies aimed at uncovering its therapeutic applications .
The synthesis of 3-naphthalen-2-ylpyrrolidine;hydrochloride typically involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions. A common synthetic route includes:
3-Naphthalen-2-ylpyrrolidine;hydrochloride has diverse applications across several domains:
Interaction studies involving 3-naphthalen-2-ylpyrrolidine;hydrochloride focus on its binding affinity and activity against various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses. Preliminary findings suggest that this compound may interact with neurotransmitter receptors, influencing their activity and potentially leading to novel treatments for neurological disorders .
Several compounds share structural similarities with 3-naphthalen-2-ylpyrrolidine;hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2-(Naphthalen-1-yl)pyrrolidine | 1197235-46-3 | Different substitution on the naphthalene ring | |
| 3-(Naphthalen-2-yl)pyridine | 11845485 | Contains a pyridine ring instead of pyrrolidine | |
| 2-Naphthyl 3-pyrrolidinyl ether | 12734210 | Ether linkage alters reactivity |
These compounds exhibit unique properties due to their structural variations, influencing their biological activity and applications. The distinct positioning of substituents on the aromatic rings leads to different reactivities and interactions, making each compound valuable within its specific context .
First reported in the early 21st century, 3-(naphthalen-2-yl)pyrrolidine hydrochloride emerged as part of broader efforts to develop chiral amine derivatives for asymmetric catalysis. The compound's CAS registry (1279855-17-2) places its formal characterization within the post-2000 wave of heterocyclic chemistry innovations. Initial synthetic routes employed transition metal-catalyzed cross-coupling strategies, leveraging the reactivity of naphthalene boronic acids with pyrrolidine precursors.
The hydrochloride salt formulation (SMILES: [H]Cl.C1(C2=CC=C3C=CC=CC3=C2)CNCC1) became standard to enhance solubility in polar solvents – a critical factor for its application in solution-phase reactions. By 2015, multiple suppliers including CymitQuimica and BLD Pharmaeutical listed the compound, though production discontinuations after 2019 limited commercial access.
Current research leverages three key structural features:
Recent applications span:
The compound's extended conjugation system (naphthalene λₐᵦₛ = 275 nm) enables applications in organic electronics. Researchers have functionalized the pyrrolidine nitrogen with electron-deficient groups to create novel charge-transport materials.
While not itself a drug candidate, the structure serves as a model system for studying drug-receptor interactions. The naphthalene moiety mimics aromatic pharmacophores in beta-blockers and antipsychotics.
Derivatized forms act as chiral shift reagents in NMR spectroscopy, exploiting the rigid naphthalene-pyrrolidine framework to differentiate enantiomeric mixtures.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆ClN | |
| Molecular Weight | 233.74 g/mol | |
| XLogP3 | 3.2 (predicted) | |
| Hydrogen Bond Donors | 1 (HCl) | |
| Hydrogen Bond Acceptors | 1 (tertiary amine) | |
| Rotatable Bonds | 2 |
The naphthalene-pyrrolidine family encompasses compounds where a naphthalene moiety is covalently linked to a pyrrolidine ring through single or ether bonds. Taxonomically, these derivatives are categorized based on:
Bonding Type:
Functional Group Modifications:
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Bonding Type |
|---|---|---|---|---|
| 3-(Naphthalen-2-yl)pyrrolidine HCl | 1279855-17-2 | C₁₄H₁₆ClN | Pyrrolidine C3 | Direct C–C |
| 2-(Naphthalen-2-yl)pyrrolidine HCl | 100710-36-9 | C₁₄H₁₆ClN | Pyrrolidine C2 | Direct C–C |
| 2-Naphthyl 3-pyrrolidinyl ether HCl | 127342-10-3 | C₁₄H₁₆ClNO | Pyrrolidine C3 | Ether (O–C) |
The stereochemistry of 3-naphthalen-2-ylpyrrolidine hydrochloride is governed by two key factors:
Modern synthetic routes, such as those described in palladium-catalyzed carboamination reactions, enable precise control over stereochemistry. For example, the use of tert-butyl 2-[1-(naphthalen-2-yl)ethyl]pyrrolidine-1-carboxylate as a precursor allows for the retention of configuration during hydrochloride salt formation [6].